molecular formula C7H10BNO2 B145776 (2-Ethylpyridin-4-yl)boronic acid CAS No. 1189545-99-0

(2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776
CAS No.: 1189545-99-0
M. Wt: 150.97 g/mol
InChI Key: CBMFWKBCFLYDDG-UHFFFAOYSA-N
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Description

(2-Ethylpyridin-4-yl)boronic acid is a boronic acid compound with the molecular formula C8H11BNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and an ethyl group is attached to the second position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(2-Ethylpyridin-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.

    Industry: They are used in the production of advanced materials and polymers with specific properties.

Safety and Hazards

“(2-Ethylpyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It may form combustible dust concentrations in air .

Mechanism of Action

Target of Action

The primary target of (2-Ethylpyridin-4-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .

Mode of Action

The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that boronic acids are generally metabolized through deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by the reaction conditions, including temperature, solvent, and the presence of a metal catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification process typically involves extraction and recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.

    Oxidation: The major products are alcohols or phenols.

    Substitution: The major products are substituted pyridine derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridine ring.

    (2-Methylpyridin-4-yl)boronic Acid: Similar but with a methyl group instead of an ethyl group.

Uniqueness: (2-Ethylpyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a pyridine ring, which can influence its reactivity and interactions in chemical reactions. The ethyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes compared to its methyl or phenyl counterparts .

Properties

IUPAC Name

(2-ethylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMFWKBCFLYDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634892
Record name (2-Ethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189545-99-0
Record name (2-Ethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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